N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
Description
The compound N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide features a thieno[3,4-c]pyrazole core fused with a thiophene ring and pyrazole moiety. Key substituents include a 4-chlorophenyl group at position 2 and a 3-phenylpropanamide side chain at position 2.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c21-15-7-9-16(10-8-15)24-20(17-12-26-13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h1-5,7-10H,6,11-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZBQXXINYGCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl and phenylpropanamide groups. Key steps may include:
Cyclization Reactions: Formation of the thieno[3,4-c]pyrazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chlorophenyl group via electrophilic aromatic substitution.
Amidation Reactions: Formation of the phenylpropanamide moiety through amidation reactions involving suitable amine and acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Compound A : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide ()
- Core : Pyridine-sulfonamide with a substituted pyrazole ring.
- Substituents :
- 4-Butyl-3,5-dimethylpyrazole (lipophilic alkyl groups).
- 4-Chlorophenylcarbamoyl (hydrogen-bonding via urea linkage).
- Functional Groups: Sulfonamide (polar, enhances solubility) and carbamoyl (hydrogen-bond donor/acceptor).
- Synthesis : 76% yield via reaction of pyridinesulfonamide with 4-chlorophenyl isocyanate .
Compound B : 3,6-Bis(4-chlorophenyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione ()
- Core : Pyrrolo[3,4-c]pyrrole-dione (planar, conjugated system).
- Functional Groups : Dione (electron-deficient, may participate in charge-transfer interactions).
Target Compound : N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
- Core: Thienopyrazole (sulfur-containing, less polar than pyridine or pyrrolo-pyrrole).
- Substituents :
- 4-Chlorophenyl (similar to Compounds A and B).
- 3-Phenylpropanamide (flexible alkyl linker with terminal phenyl group).
Comparative Analysis of Key Features
Computational and Experimental Insights
- Wavefunction Analysis: Tools like Multiwfn () could compare electron localization functions (ELF) or electrostatic potentials (ESP) to predict reactivity or binding sites .
- Synthetic Feasibility : The high yield of Compound A suggests efficient isocyanate-based routes, which might be adaptable to the target compound’s synthesis .
Biological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide is a complex organic compound that belongs to the thienopyrazole class. Its unique structure and functional groups contribute to its diverse biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 371.86 g/mol. The compound features a thieno[3,4-c]pyrazole core and a phenylpropanamide moiety which enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆ClN₃O₂S |
| Molecular Weight | 371.86 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
this compound has been shown to inhibit specific kinases involved in cell cycle regulation and apoptosis. This inhibition can lead to altered cellular signaling pathways that may contribute to its therapeutic effects against various diseases, including cancer.
2. Antimicrobial Properties:
Preliminary studies suggest that this compound may exhibit antimicrobial activity by inhibiting enzymes critical for bacterial cell wall synthesis. This property positions it as a potential candidate for developing new antimicrobial agents .
3. Anti-inflammatory Effects:
Research indicates that derivatives of thienopyrazole compounds can also possess anti-inflammatory properties. These effects are often mediated through the inhibition of inflammatory cytokines and pathways associated with chronic inflammation .
Case Studies and Research Findings
Recent studies have explored the biological activity of various thienopyrazole derivatives similar to this compound:
- Antitumor Activity: A series of pyrazole derivatives have been evaluated for their antitumor effects against BRAF(V600E) mutations. The findings suggest that these compounds can effectively inhibit tumor growth by targeting specific oncogenic pathways .
- Antifungal Activity: In vitro assays demonstrated that certain derivatives exhibited significant antifungal activity against phytopathogenic fungi. The mechanism involves disrupting fungal cell integrity and inhibiting growth through enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
